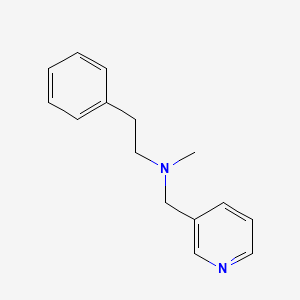![molecular formula C13H10Cl4N2OS B5119285 N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5119285.png)
N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}-2-thiophenecarboxamide, commonly known as TCA, is a chemical compound that has been extensively studied for its potential use in scientific research. TCA is a member of the thiophene family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
TCA works by binding to the active site of HDACs, preventing them from carrying out their normal function of removing acetyl groups from histone proteins. This leads to a buildup of acetylated histones, which in turn can lead to changes in gene expression.
Biochemical and Physiological Effects
TCA has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell differentiation and cell cycle arrest in various cancer cell lines. Additionally, TCA has been found to have anti-inflammatory and anti-fibrotic effects in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TCA in lab experiments is its specificity for HDAC inhibition. This allows researchers to selectively target the activity of these enzymes without affecting other cellular processes. However, one limitation of using TCA is its relatively low potency compared to other HDAC inhibitors.
Future Directions
There are several potential future directions for research involving TCA. One area of interest is in the development of more potent analogs of TCA that could be used in clinical settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TCA and its potential use in treating various diseases. Finally, research is needed to identify potential side effects of TCA and to develop strategies for minimizing these effects.
Synthesis Methods
TCA can be synthesized by reacting 2-aminothiophene with 2,2,2-trichloroethyl chloroformate and 4-chloroaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure TCA.
Scientific Research Applications
TCA has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes in the body. Specifically, TCA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
properties
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4N2OS/c14-8-3-5-9(6-4-8)18-12(13(15,16)17)19-11(20)10-2-1-7-21-10/h1-7,12,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIXXNUTMYZROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)



![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)

